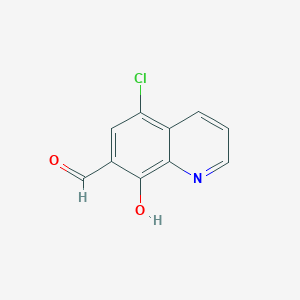

5-Chloro-8-hydroxyquinoline-7-carbaldehyde

Beschreibung

The exact mass of the compound this compound is 207.0087061 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-8-hydroxyquinoline-7-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-4-6(5-13)10(14)9-7(8)2-1-3-12-9/h1-5,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMCPJRWVHXHKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30756785 | |

| Record name | 5-Chloro-8-hydroxyquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30756785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90876-69-0 | |

| Record name | 5-Chloro-8-hydroxyquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30756785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Quinoline Scaffold: a Foundational Heterocycle in Chemical Science

The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent heterocyclic scaffold in the realm of chemical science. frontiersin.org This nitrogen-containing bicyclic structure, with the chemical formula C₉H₇N, is also known as benzo[b]pyridine. frontiersin.org Its inherent chemical properties make it a cornerstone for the development of a wide array of functional molecules.

The presence of the nitrogen atom in the quinoline ring imparts basic properties, allowing it to form salts with various acids. frontiersin.org Furthermore, the scaffold is amenable to both electrophilic and nucleophilic substitution reactions, offering chemists numerous possibilities for functionalization at different positions on the ring. frontiersin.org This versatility has established the quinoline moiety as a "privileged scaffold" in medicinal chemistry and materials science. nih.govresearchgate.net The ability to modify the quinoline core allows for the fine-tuning of a molecule's electronic, steric, and physicochemical properties, thereby influencing its biological activity and material characteristics. frontiersin.org The continuous exploration of new synthetic methodologies, including microwave-assisted and metal-catalyzed reactions, has further expanded the chemical space accessible from quinoline-based starting materials. frontiersin.org

Significance of 8 Hydroxyquinoline Derivatives As Versatile Chemical Entities

Within the broader class of quinolines, 8-hydroxyquinoline (B1678124) and its derivatives represent a particularly important and versatile group of compounds. nih.gov The defining feature of these molecules is the hydroxyl group at the 8-position of the quinoline (B57606) ring, which, in close proximity to the ring's nitrogen atom, creates a powerful bidentate chelating site. nih.gov This arrangement allows 8-hydroxyquinoline derivatives to form stable complexes with a wide range of metal ions. nih.govresearchgate.net

This chelating ability is central to many of their applications. rroij.comnih.gov In analytical chemistry, they serve as reagents for the gravimetric analysis and extraction of metal ions. rroij.comscispace.com Their interaction with metal ions also leads to significant changes in their fluorescence properties, making them valuable as fluorescent chemosensors for the detection of biologically and environmentally important metal ions like Al³⁺ and Zn²⁺. rroij.comscispace.com Beyond metal chelation, the phenolic nature of the hydroxyl group makes 8-hydroxyquinoline derivatives susceptible to various electrophilic aromatic substitution reactions, further enhancing their synthetic utility. nih.gov These compounds have been investigated for a wide range of applications, including their use as insecticides, and in the development of organic light-emitting diodes (OLEDs). rroij.comscispace.com

Role of Aldehyde Functionality in Molecular Engineering and Derivatization

The aldehyde group (–CHO) is a highly reactive and versatile functional group in organic chemistry, playing a crucial role in molecular engineering and the synthesis of more complex molecules. khanacademy.org Its carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, which is the basis for a vast number of chemical transformations.

One of the most fundamental reactions of aldehydes is their condensation with primary amines to form Schiff bases (imines). This reaction is widely used to link different molecular fragments. The aldehyde group can also participate in a variety of other C-C bond-forming reactions, such as the aldol (B89426) condensation, the Wittig reaction, and the Grignard reaction, providing pathways to elaborate carbon skeletons. Furthermore, aldehydes can be readily oxidized to carboxylic acids or reduced to primary alcohols, offering additional avenues for functional group interconversion. In the context of complex molecules, the aldehyde functionality serves as a key handle for derivatization, allowing for the introduction of new functional groups and the construction of larger, more intricate molecular architectures. researchgate.netnih.gov This process of derivatization is often employed to enhance the properties of a molecule, such as its solubility, stability, or biological activity. libretexts.org

Contextualizing 5 Chloro 8 Hydroxyquinoline 7 Carbaldehyde Within Advanced Chemical Research

Established Synthetic Routes to this compound

The synthesis of this compound relies on well-established named reactions in organic chemistry, adapted for the specific quinoline scaffold. The electron-donating hydroxyl group at the C8 position activates the aromatic ring, directing incoming electrophiles primarily to the ortho (C7) and para (C5) positions. nih.govmdpi.com

Formylation reactions are a cornerstone for introducing the carbaldehyde functional group onto aromatic rings. For derivatives of 8-hydroxyquinoline, several classical methods are employed, each with distinct mechanisms and considerations regarding regioselectivity. nih.gov

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the source of the formyl carbon, typically in an acidic medium like glycerol (B35011) and boric acid. wikipedia.orguni.edu This reaction is effective for electron-rich aromatic compounds, such as phenols, and generally favors ortho-substitution. wikipedia.org When applied to 8-hydroxyquinoline, the formylation is directed to the C7 position to produce 8-hydroxyquinoline-7-carbaldehyde (B1296194). ecu.edu

The proposed mechanism involves an initial aminoalkylation of the phenol (B47542), followed by a dehydrogenation step to form the aldehyde. nih.gov The reaction proceeds through an iminium ion intermediate generated from the protonated hexamine. wikipedia.org While the Duff reaction is a viable method, it is often associated with low yields. wikipedia.orgecu.edu Studies attempting to synthesize 8-hydroxy-7-quinolinecarboxaldehyde have reported higher yields with the traditional Duff protocol compared to certain modified versions, though product purity can be a challenge. ecu.edu

Table 1: Duff Reaction Overview

| Feature | Description |

|---|---|

| Reagents | Phenolic Compound, Hexamethylenetetramine (HMTA), Acid (e.g., glyceroboric acid) |

| Carbon Source | Hexamethylenetetramine (HMTA) |

| Position Selectivity | Primarily ortho to the hydroxyl group. wikipedia.org |

| Key Intermediate | Iminium ion |

| Advantages | Single-step synthesis of o-hydroxyaldehydes. |

| Limitations | Often results in low product yields. ecu.edu |

The Reimer-Tiemann reaction provides another route for the ortho-formylation of phenols, using chloroform (B151607) in a basic aqueous solution. wikipedia.orgambeed.com The reactive electrophile in this reaction is dichlorocarbene (B158193) (:CCl2), which is generated in situ. wikipedia.org

When 8-hydroxyquinoline is subjected to Reimer-Tiemann conditions, the phenoxide formed under basic conditions becomes highly nucleophilic. wikipedia.org The electron density is increased at the C5 and C7 positions, making them susceptible to attack by the electron-deficient dichlorocarbene. nih.gov This typically results in a mixture of products, with formylation occurring at both the C5 and C7 positions. nih.govmdpi.com For instance, the formylation of 8-hydroxyquinoline itself can yield 8-hydroxyquinoline-5-carbaldehyde (B1267011) (in 38% yield) and 8-hydroxyquinoline-7-carbaldehyde (in 10% yield). nih.govmdpi.com The ortho-selectivity is generally favored due to an interaction between the dichlorocarbene and the phenoxide ion. mychemblog.com To synthesize the target compound, 5-chloro-8-hydroxyquinoline (B194070) would be the starting material, with the reaction expected to introduce the formyl group at the C7 position.

Table 2: Reimer-Tiemann Reaction and Regioselectivity

| Starting Material | Product(s) | Reported Yields | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | 8-Hydroxyquinoline-5-carbaldehyde | 38% | nih.gov, mdpi.com |

| 8-Hydroxyquinoline-7-carbaldehyde | 10% | nih.gov, mdpi.com |

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgijpcbs.com It employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl3). ijpcbs.comchemijournal.com These reagents combine to form the electrophilic Vilsmeier reagent, a chloroiminium ion. ijpcbs.com

This method is known to be an efficient and mild process for formylation. ijpcbs.com However, when applied to phenol-type substrates like 8-hydroxyquinoline, a potential side reaction is the formation of aryl formates through the reaction of the hydroxyl group with the Vilsmeier reagent. nih.gov Despite this, the Vilsmeier-Haack reaction has been successfully used to formylate quinoline derivatives, often resulting in good yields of 60-80%. chemijournal.com The reaction can also lead to diformylation if both the C5 and C7 positions are available and activated. nih.govmdpi.com For the synthesis of this compound, the starting material would be 5-chloro-8-hydroxyquinoline, with the Vilsmeier reagent attacking the available C7 position.

An alternative synthetic pathway involves the direct chlorination of a pre-formed aldehyde, specifically 8-hydroxyquinoline-7-carbaldehyde. This approach relies on electrophilic halogenation, where the hydroxyl group at C8 directs the incoming chlorine atom to the C5 position.

Direct chlorination of 8-hydroxyquinoline and its derivatives is a common method for producing chloro-substituted analogs. Various chlorinating agents and conditions can be employed. For example, 5,7-dichloro-8-hydroxyquinoline can be synthesized by treating 8-hydroxyquinoline with an excess of chlorine in a solvent like chloroform. google.com Another method involves the use of N-chlorosuccinimide (NCS) under acidic conditions to achieve dichlorination. nih.gov

To synthesize this compound via this route, one would start with 8-hydroxyquinoline-7-carbaldehyde. Careful control of the reaction conditions and stoichiometry of the chlorinating agent would be crucial to achieve mono-chlorination at the C5 position, avoiding the formation of the dichlorinated product, 5,7-dichloro-8-hydroxyquinoline-7-carbaldehyde. The presence of the deactivating aldehyde group at C7 might help in selectively directing the chlorination to the more activated C5 position.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Hydroxyquinoline |

| 5-Chloro-8-hydroxyquinoline |

| Hexamethylenetetramine |

| 8-Hydroxyquinoline-7-carbaldehyde |

| Dichlorocarbene |

| 8-Hydroxyquinoline-5-carbaldehyde |

| N,N-dimethylformamide |

| Phosphorus oxychloride |

| Chloroiminium ion |

| 5,7-Dichloro-8-hydroxyquinoline |

| N-chlorosuccinimide |

Chlorination Strategies for Quinoline Precursors

Synthesis via Cyclization of Substituted Phenols

A primary method for constructing the 5-chloro-8-hydroxyquinoline scaffold is the Skraup synthesis, a cyclization reaction involving substituted aminophenols. google.comchemicalbook.com This reaction condenses an aromatic amine with glycerol, typically in the presence of sulfuric acid as both a catalyst and a dehydrating agent, and an oxidizing agent. google.comresearchgate.net

For the synthesis of 5-chloro-8-hydroxyquinoline, the key starting material is 4-chloro-2-aminophenol. In a typical procedure, 4-chloro-2-aminophenol is reacted with glycerol and sulfuric acid. google.com An oxidizing agent, such as 4-chloro-2-nitrophenol, is also included in the reaction mixture. The process involves heating the components to elevated temperatures, often between 120°C and 150°C. google.com During the reaction, water is generated as a byproduct and can be removed to drive the reaction to completion, for instance, by vacuum distillation or by using an azeotropic water-removing agent like toluene (B28343) or xylene. google.com The reaction proceeds through the formation of an α,β-unsaturated aldehyde (acrolein) from glycerol, which then undergoes a Michael addition with the aminophenol, followed by cyclization and oxidation to yield the quinoline ring system.

Multi-Step Synthesis from Readily Available Starting Materials

The synthesis of this compound is inherently a multi-step process, beginning with the synthesis of the 5-chloro-8-hydroxyquinoline precursor as described above. The subsequent and crucial step is the introduction of the carbaldehyde (-CHO) group at the C7 position of the quinoline ring, a process known as formylation.

Several classical formylation methods can be employed, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. mdpi.com One documented synthesis of this compound specifically reports a yield of 7.2% for this formylation step. mdpi.com The general pathway involves:

Synthesis of the Quinoline Core : Preparation of 5-chloro-8-hydroxyquinoline via the Skraup reaction using starting materials like 4-chloro-2-aminophenol and glycerol. google.com

Formylation : Introduction of the aldehyde group onto the C7 position of the 5-chloro-8-hydroxyquinoline intermediate. This electrophilic substitution reaction is directed by the activating hydroxyl group at the C8 position.

The choice of formylation method significantly impacts the regioselectivity and yield of the final product.

Exploration of Novel Synthetic Pathways and Methodological Advancements

Research in this area focuses on improving the selectivity, efficiency, and environmental footprint of the synthesis.

Chemo- and Regioselective Synthesis of 7-Carbaldehyde Isomers

The formylation of 8-hydroxyquinoline derivatives is a critical step where regioselectivity becomes a major challenge. The powerful activating effect of the C8-hydroxyl group directs electrophilic substitution to the C5 and C7 positions of the phenol ring. mdpi.com

Studies comparing formylation methods have shown that under Reimer-Tiemann conditions (using chloroform and a base), the reaction on the parent 8-hydroxyquinoline can produce a mixture of 8-hydroxyquinoline-5-carbaldehyde (38% yield) and the desired 8-hydroxyquinoline-7-carbaldehyde (10% yield). mdpi.com The preference for substitution at the C5 position is often attributed to the greater stabilizing effect on the adjacent carbon in the Wheland intermediate cation formed during the electrophilic attack. mdpi.com

Achieving regioselectivity for the 7-carbaldehyde isomer requires careful selection and control of the formylation reaction. While classical methods like Reimer-Tiemann may yield mixtures, other techniques can offer different selectivity profiles. The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is another common method for formylation. mdpi.com The precise conditions, including the nature of the substrate and the specific reagents used, are paramount in directing the substitution to the desired C7 position to synthesize this compound and avoid the formation of the C5 isomer.

Table 1: Regioselectivity in the Formylation of 8-Hydroxyquinoline

| Formylation Method | Position of Aldehyde Group | Reported Yield | Reference |

| Reimer-Tiemann | C5 | 38% | mdpi.com |

| Reimer-Tiemann | C7 | 10% | mdpi.com |

Green Chemistry Principles in Synthetic Design and Implementation

Efforts to align the synthesis of quinoline derivatives with green chemistry principles focus on reducing waste, using safer solvents, and improving energy efficiency. In the synthesis of derivatives of this compound, green methodologies have been successfully applied. For instance, the synthesis of Schiff base derivatives using 8-hydroxyquinoline-7-carboxyaldehyde has been achieved by condensation with aryl hydrazines in neat water under microwave irradiation. researchgate.net This approach offers significant advantages:

Safer Solvent : Water is used as the solvent, eliminating the need for volatile or hazardous organic solvents. researchgate.net

Energy Efficiency : Microwave irradiation drastically reduces reaction times to 15-30 minutes. researchgate.net

Simplified Workup : The products are often obtained in excellent yields after simple filtration, minimizing purification steps and solvent usage. researchgate.net

Furthermore, improvements in the workup stages of the core synthesis of 5-chloro-8-hydroxyquinoline have incorporated greener practices. One method describes using industrial concentrated hydrochloric acid instead of organic solvents for the refining and purification process, which also serves to increase the product yield by minimizing losses associated with solvent-based extractions. google.comguidechem.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is essential for maximizing the efficiency of the synthesis and the quality of the final product.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that influences reaction outcomes by affecting the solubility of reactants and the stability of transition states. The solubility of the precursor, 5-chloro-8-hydroxyquinoline, has been systematically studied in various organic solvents. researchgate.netfigshare.com

The solubility of 5-chloro-8-hydroxyquinoline was found to increase with temperature in all tested solvents. figshare.com The mole fraction solubility follows a distinct order depending on the solvent used.

Table 2: Solubility of 5-Chloro-8-hydroxyquinoline in Various Solvents

| Solvent | Decreasing Order of Solubility | Reference |

| N-methyl-2-pyrrolidone | 1 | figshare.com |

| N,N-dimethylformamide | 2 | figshare.com |

| 1,4-dioxane | 3 | figshare.com |

| Ethyl acetate (B1210297) | 4 | figshare.com |

| Toluene | 5 | figshare.com |

| Acetonitrile | 6 | figshare.com |

Analysis using the Kamlet, Abboud, and Taft linear solvation energy relationships (KAT-LSER) model on 5-chloro-8-hydroxyquinoline revealed that solvent-solvent interactions (52.16%) play a more significant role than direct solute-solvent interactions (26.22%) in determining its solubility. researchgate.net Theoretical studies on related compounds using solvation models in solvents like ethanol (B145695), DMSO, and water also confirm that the solvent environment can significantly alter the electronic properties and reactivity of the molecule. eurjchem.com This understanding is crucial for selecting an appropriate reaction medium that not only ensures sufficient solubility of the starting materials but also favors the desired reaction pathway and enhances the regioselectivity of the formylation step.

Catalytic Approaches in Synthesis

The introduction of a carbaldehyde group at the C-7 position of 5-chloro-8-hydroxyquinoline is a critical step in the synthesis of more complex pharmaceutical agents. nih.gov Research has focused on established formylation methods, which are catalytic in nature, to achieve this transformation.

Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically with glycerol or boric acid as a co-reagent. The reaction proceeds through the in-situ formation of an electrophilic iminium species that attacks the aromatic ring. While the Duff reaction is a classic method for the ortho-formylation of phenols, its application to 5-chloro-8-hydroxyquinoline can lead to a mixture of products. The electron-donating hydroxyl group directs the substitution to the ortho (C-7) and para (C-5) positions. However, since the C-5 position is already occupied by a chloro-substituent, the formylation is directed to the C-7 position. One study on a modified Duff reaction for the synthesis of 8-hydroxy-7-quinolinecarboxaldehyde reported the formation of impure products, suggesting that optimization is crucial for achieving high purity of the desired isomer. chemicalbook.com

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.org This approach is known for its effectiveness in formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org For 8-hydroxyquinoline derivatives, the Vilsmeier-Haack reaction can lead to formylation at the C-7 position. However, the strong electrophilicity of the Vilsmeier reagent can sometimes lead to side reactions, and the yield of the desired 7-carbaldehyde can be influenced by the specific reaction conditions. nih.gov Studies on related quinoline derivatives have shown that the Vilsmeier-Haack reaction can be a viable method for introducing a formyl group. mdpi.com

Reimer-Tiemann Reaction: This reaction involves the use of chloroform in a basic solution to generate dichlorocarbene as the electrophilic species. nih.gov When applied to phenols, it typically results in ortho-formylation. In the case of 8-hydroxyquinoline, formylation can occur at both the C-5 and C-7 positions. mdpi.com For the synthesis of this compound, the pre-existing chloro group at the C-5 position sterically and electronically influences the incoming formyl group, favoring substitution at the C-7 position. Research on the formylation of 8-hydroxyquinoline itself has shown that a mixture of 5-carbaldehyde and 7-carbaldehyde isomers is often produced, with the ratio depending on the specific reaction conditions. mdpi.com

Detailed research findings on the direct catalytic synthesis of this compound with specific catalysts and yields are limited in readily available literature. However, based on the studies of similar compounds, a comparative overview of these catalytic methods can be presented.

Interactive Table: Comparison of Catalytic Formylation Methods for Hydroxyquinolines

| Reaction Name | Catalyst/Reagents | Typical Solvent | General Observations | Reported Yields (for related compounds) |

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., Boric Acid, Acetic Acid) | Glycerol, Water | Ortho-selective formylation of phenols. Can result in impure products for some quinoline derivatives. | Variable, often moderate. |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Chloroform, DMF | Effective for electron-rich aromatics. Can lead to a mixture of isomers. | Good to moderate yields for related quinoline aldehydes. |

| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH) | Water, Biphasic systems | Generates dichlorocarbene as the electrophile. Can produce a mixture of ortho and para isomers. | 10% for 8-hydroxyquinoline-7-carbaldehyde. mdpi.com |

Further research and optimization are necessary to develop highly selective and high-yielding catalytic protocols specifically for the synthesis of this compound.

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds. DFT calculations, often employing functionals like B3LYP, provide a solid foundation for understanding the behavior of this compound at a molecular level. eurjchem.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are used to find the optimized molecular structure, predicting bond lengths, bond angles, and dihedral angles. bhu.ac.in The presence of the hydroxyl and carbaldehyde groups on the quinoline ring allows for the possibility of intramolecular hydrogen bonding, which significantly influences the compound's conformational landscape. mdpi.com Theoretical scans of the potential energy surface can identify different conformers and their relative stabilities. For instance, studies on similar quinoline derivatives reveal that the orientation of substituent groups can lead to multiple stable conformations with small energy differences. dergi-fytronix.com The most stable conformer is the one that is used for subsequent analysis of the molecule's properties. eurjchem.com

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Length | C-Cl | 1.761 | Bond Angle | C4-C5-C6 | 120.5 |

| C-O (hydroxyl) | 1.339 | C6-C7-C(aldehyde) | 121.0 | ||

| C=O (aldehyde) | 1.234 | O-C(aldehyde)-H | 120.2 | ||

| C-N | 1.356 | C8-N-C2 | 117.8 | ||

| C-C (aromatic) | 1.37-1.43 | C7-C8-O | 119.5 | ||

| Data derived from typical values presented in studies on related compounds like 5-chloro-8-hydroxyquinoline. sci-hub.se |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. sci-hub.se The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller gap suggests higher reactivity, as less energy is needed for electronic excitation. sci-hub.se For this compound, the HOMO is typically localized over the electron-rich phenol ring, while the LUMO is distributed across the quinoline and carbaldehyde moieties. This distribution facilitates intramolecular charge transfer (ICT) upon excitation. researchgate.net DFT calculations provide precise energy values for these orbitals, allowing for the prediction of the molecule's electronic behavior. mdpi.comresearchgate.net

Table 2: Frontier Molecular Orbital Properties Note: Values are illustrative based on typical DFT (B3LYP) results for similar quinoline derivatives.

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Energy Gap (ΔE) | 3.75 |

| Data synthesized from studies on related compounds. sci-hub.seresearchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sci-hub.se The MEP surface plots color-coded regions of electrostatic potential onto the electron density surface. researchgate.net In these maps, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net For this compound, MEP analysis typically reveals that the most negative potential is localized around the oxygen atoms of the hydroxyl and carbaldehyde groups, making them primary sites for interaction with electrophiles. researchgate.net The hydrogen atom of the hydroxyl group and the regions near the quinoline nitrogen often show positive potential, identifying them as potential sites for nucleophilic interactions. sci-hub.se

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra (UV-Vis). arxiv.org TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. eurjchem.com This information is crucial for understanding the optical properties of this compound, such as its color and fluorescence characteristics. The calculations provide the excitation energies and oscillator strengths for the most significant electronic transitions, which can be directly compared with experimental UV-Vis spectra. researcher.life These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy arising from these interactions. researchgate.netdergi-fytronix.com By transforming the complex molecular wavefunction into a set of localized orbitals, NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. dergi-fytronix.com For this compound, NBO analysis can reveal the extent of π-conjugation across the aromatic system and the strength of the intramolecular hydrogen bond between the hydroxyl and carbaldehyde groups. The stabilization energy (E(2)) associated with donor-acceptor interactions indicates the intensity of charge transfer, which is fundamental to the molecule's stability and reactivity. researchgate.net

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, both within a molecule and between molecules. researchgate.net The method is based on the electron density (ρ) and its Reduced Density Gradient (RDG). researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be identified. researchgate.net For this compound, RDG analysis can visually confirm the presence and nature of the intramolecular hydrogen bond. The resulting 3D isosurfaces provide a clear depiction of the regions where non-covalent interactions are significant, with different colors representing the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric clashes). researcher.liferesearcher.life

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Direct and detailed molecular dynamics (MD) simulation studies focusing specifically on this compound are not extensively detailed in the currently available scientific literature. However, research on closely related compounds, such as 5-chloro-8-hydroxyquinoline, demonstrates the utility of this computational method. acs.org MD simulations serve as a powerful "computational microscope" to investigate the influence of solvents on a molecule's structure and to understand its dynamic behavior over time.

For this compound, an MD simulation would typically involve placing a model of the molecule into a simulated box filled with a chosen solvent, such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO). The system's evolution is then calculated by solving Newton's equations of motion for every atom, providing a trajectory that reveals how the molecule behaves and interacts with its surroundings at an atomic level.

Key areas of investigation using MD simulations would include:

Solvation Shell Structure: Analyzing the arrangement of solvent molecules around the solute. The simulation would reveal the structure of hydrogen bonds between the compound's hydroxyl (-OH) and carbaldehyde (-CHO) groups and protic solvents like water or ethanol. The electronegative chlorine atom and the nitrogen in the quinoline ring would also influence the local solvent structure.

Dynamic Hydrogen Bonding: MD simulations can track the formation, breaking, and lifetime of hydrogen bonds between the compound and solvent molecules. This is crucial for understanding its solubility and the stability of different conformations.

Conformational Dynamics: The simulation would show the flexibility of the carbaldehyde group, such as its rotation relative to the quinoline ring, and how this motion is influenced by the surrounding solvent.

Solvent-Induced Spectral Shifts: By combining MD simulations with quantum mechanics (QM/MM methods), researchers can predict how the solvent environment affects the molecule's spectroscopic properties, such as UV-visible absorption. Studies on related quinoline derivatives have shown that increasing solvent polarity can lead to a bathochromic (red) shift in absorption maxima. acs.org

Such simulations provide critical data on radial distribution functions, which describe the probability of finding a solvent atom at a certain distance from a solute atom, and coordination numbers, which quantify the number of solvent molecules in the first solvation shell. This information is vital for rationalizing the compound's behavior in various chemical and biological environments.

Quantitative Structure–Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical equations that correlate a molecule's structural features with its physicochemical properties. dergipark.org.tr While specific QSPR models developed exclusively for this compound are not prominent in the literature, the principles can be readily applied by examining studies on related 8-hydroxyquinoline derivatives. dergipark.org.trslideshare.net

A QSPR model is fundamentally a regression equation of the form:

Property = f (Descriptor₁, Descriptor₂, ..., Descriptorₙ)

This model predicts a specific property (e.g., solubility, melting point, chromatographic retention time) based on a set of calculated molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure. For this compound, the key descriptors would fall into several categories.

Key Molecular Descriptors for QSPR Modeling:

| Descriptor Category | Specific Descriptor Example | Property Represented | Relevance to this compound |

| Electronic | Hammett Constant (σ), Dipole Moment, HOMO/LUMO Energies | Distribution of electrons, ability to participate in electrostatic interactions, and chemical reactivity. | The electron-withdrawing chlorine and carbaldehyde groups, and the electron-donating hydroxyl group, create a complex electronic profile critical for intermolecular interactions. |

| Steric | Molar Refractivity (MR), Molecular Volume, Taft's Steric Factor (Es) | The size and shape of the molecule, which influences how it fits into a binding site or crystal lattice. | The substitution pattern at positions 5, 7, and 8 dictates the molecule's overall shape and potential for steric hindrance in interactions. |

| Hydrophobic | Partition Coefficient (logP) | A molecule's solubility in nonpolar versus polar solvents (lipophilicity). | Determines how the compound distributes between aqueous and lipid phases, a key factor in many chemical and biological applications. |

| Topological | Connectivity Indices (e.g., Wiener index) | Describes the branching and connectivity of the atomic skeleton. | Provides a numerical representation of the molecule's size and shape. |

| Quantum Chemical | Ionization Potential, Electron Affinity, Molecular Hardness/Softness | Relates to the molecule's stability and reactivity profile based on its electronic structure. dergipark.org.tr | These descriptors can predict the compound's susceptibility to nucleophilic or electrophilic attack. |

To build a QSPR model, these descriptors would be calculated for a series of related quinoline derivatives. Experimental data for a property of interest would be collected, and statistical methods, such as multiple linear regression (MLR), would be used to find the best correlation. For instance, a QSAR (a subset of QSPR focused on biological activity) study on 5-substituted 8-hydroxyquinolines successfully used molar refractivity (steric), log P (hydrophobic), and an electronic parameter to create a highly correlated model (r² = 0.90) for predicting antiplaque activity. Such studies show that the activity of these compounds is influenced by a combination of steric, hydrophobic, and electronic contributions from their substituents.

Coordination Chemistry and Metal Complex Formation

Chelation Behavior of 5-Chloro-8-hydroxyquinoline-7-carbaldehyde

The chelation behavior of this compound is consistent with that of other 8-hydroxyquinoline (B1678124) derivatives, characterized by its function as a bidentate ligand. scirp.orgscirp.org

This compound typically acts as a monoprotic, bidentate chelating agent. scirp.orgscirp.org The primary interaction with a metal ion occurs through the deprotonation of the phenolic hydroxyl group (-OH) at the C-8 position and coordination of the resulting phenolate (B1203915) oxygen atom. researchgate.netresearchgate.net Simultaneously, the nitrogen atom of the quinoline (B57606) ring donates its lone pair of electrons to the metal center. scirp.orgresearchgate.netresearchgate.net This dual coordination from the (N,O) donor set results in the formation of a highly stable five-membered chelate ring, which is the preferred binding mode for this class of ligands. researchgate.netnih.gov This chelation is responsible for the formation of stable complexes with a broad range of transition metals, main group metals, and lanthanides. researchgate.net The interaction can be further stabilized by the electronic effects of the chloro and carbaldehyde substituents.

The stoichiometry of the metal complexes formed with this compound is dependent on the charge and coordination preferences of the central metal ion. For divalent transition metal ions such as Cu(II), Co(II), and Ni(II), a metal-to-ligand (M:L) ratio of 1:2 is commonly observed, leading to the formation of [M(L)₂] type complexes. scirp.orgresearchgate.net In these cases, the metal ion typically exhibits a coordination number of 4 or 6, resulting in square planar or octahedral geometries, respectively. scirp.orgscirp.orgscirp.org For instance, Cu(II) often forms square-planar complexes with two ligands, while Co(II) and Ni(II) may form octahedral complexes by coordinating two additional water molecules. scirp.orgscirp.org

Trivalent metal ions like Al(III) and Fe(III) can form complexes with a 1:3 stoichiometry, such as the well-known tris(8-hydroxyquinolinato)aluminium (Alq₃). scirp.orgscirp.org However, mixed-ligand complexes are also possible, as seen in an iron(III) complex formulated as [Fe(L')(Cl8HQ)], where Cl8HQ (5-chloro-8-hydroxyquinoline) acts as a bidentate co-ligand, resulting in a 1:1 stoichiometry with respect to the quinoline derivative. researchgate.net Lanthanide(III) ions have been shown to form binuclear complexes with a Schiff base ligand derived from 8-hydroxyquinoline-7-carboxaldehyde, with a general formula of [Ln₂(L)₂(NO₃)₄]·2H₂O. sigmaaldrich.com

| Metal Ion | Typical Stoichiometry (M:L) | Common Geometry | Coordination Number | Reference |

| Cu(II) | 1:2 | Square Planar | 4 | scirp.orgscirp.orgresearchgate.net |

| Co(II) | 1:2 | Octahedral | 6 | scirp.org |

| Ni(II) | 1:2 | Octahedral | 6 | scirp.org |

| Fe(III) | 1:1 (mixed-ligand) | Distorted Octahedral | 6 | researchgate.net |

| Al(III) | 1:3 | Octahedral | 6 | scirp.orgscirp.org |

| Ln(III) | 2:2 (binuclear) | Distorted Tricapped Trigonal Prismatic | 9 | sigmaaldrich.com |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its parent compound, 5-chloro-8-hydroxyquinoline (B194070), generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of this compound and its derivatives with various transition metals have been synthesized and characterized.

Cu(II) Complexes: Copper(II) complexes of 8-hydroxyquinoline derivatives are typically prepared by mixing the ligand with a Cu(II) salt, such as copper(II) acetate (B1210297) or chloride, in a solvent like methanol (B129727) or ethanol (B145695). researchgate.netnih.gov The reaction often proceeds at room temperature or with gentle heating to yield the [Cu(L)₂] complex. researchgate.net These complexes are characterized by techniques such as infrared (IR) and UV-vis spectroscopy, which confirm the coordination of the ligand to the metal center. researchgate.net

Fe(III) Complexes: A mixed-ligand iron(III) complex incorporating 5-chloro-8-hydroxyquinoline (Cl8HQ) has been synthesized. researchgate.net The synthesis involved the reaction of an aminobisphenolate iron(III) precursor with the Cl8HQ co-ligand to yield a stable, neutral complex formulated as [Fe(L)(Cl8HQ)]. researchgate.net

Zn(II) and Al(III) Complexes: While specific synthesis details for this compound with Zn(II) are not extensively documented in the reviewed literature, general methods for 8-hydroxyquinoline derivatives are applicable. These involve reacting the ligand with a zinc salt like ZnCl₂. nih.gov Similarly, Al(III) complexes, famously represented by Alq₃, are synthesized by reacting the ligand with an aluminum source. rroij.comscirp.org It has been predicted that electron-withdrawing groups, such as the chloro and carbaldehyde substituents, will cause a blue-shift in the emission spectrum of the resulting aluminum complex. scispace.com

Ruthenium(II) and Rhodium(II) Complexes: Organometallic half-sandwich complexes of derivatives of 5-chloro-8-hydroxyquinoline have been prepared. rsc.orgnih.gov The synthesis involves reacting the ligand with dimeric organometallic precursors like [Ru(η⁶-p-cymene)Cl₂]₂ or [Rh(η⁵-C₅Me₅)Cl₂]₂ in methanol at room temperature. rsc.org This yields cationic complexes where the ligand is chelated to the metal center. rsc.orgnih.gov

Aluminum(III) is a primary example of a main group metal that forms well-characterized complexes with 8-hydroxyquinoline ligands. rroij.comscispace.com The synthesis of tris(5-chloro-8-hydroxyquinolinato)aluminium(III) would follow established procedures for Alq₃, involving the reaction of three equivalents of the ligand with an aluminum salt in a suitable solvent system. scirp.orgscirp.org The resulting complexes are often studied for their luminescent properties. rroij.com

Lanthanide Complexes: The synthesis of lanthanide complexes with ligands derived from 8-hydroxyquinoline-7-carbaldehyde (B1296194) has been reported. sigmaaldrich.com Specifically, a Schiff base ligand was first synthesized by the condensation of 8-hydroxyquinoline-7-carboxaldehyde and benzoylhydrazine. sigmaaldrich.com This ligand was then reacted with hydrated lanthanide(III) nitrates (including La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy) in ethanol under reflux. sigmaaldrich.com This method yielded binuclear complexes with the general formula [Ln₂(L)₂(NO₃)₄]·2H₂O, where dimerization occurs through the phenolate oxygen atoms. sigmaaldrich.com Additionally, a lanthanum complex with 5-chloro-8-hydroxyquinoline, La(Bpy)₂(5-Clq), has been synthesized and characterized for its photoluminescence properties. researchgate.net

Actinide Complexes: In the reviewed scientific literature, there were no specific examples found detailing the synthesis or characterization of actinide complexes with this compound.

Spectroscopic Analysis of Metal Complexes

The formation of metal complexes with this compound and its derivatives induces significant changes in their spectroscopic properties. Techniques such as UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy are vital for characterizing these complexes.

UV-Vis and Fluorescence Changes upon Metal Ion Binding

The interaction of 8-hydroxyquinoline derivatives with metal ions typically alters their electronic absorption (UV-Vis) and emission (fluorescence) spectra. Upon complexation, the absorption spectra often exhibit shifts, and an enhancement of fluorescence intensity is commonly observed. jocpr.comscirp.org

A Schiff base derivative of this compound was synthesized and its interactions with a variety of metal ions were investigated using fluorescence spectrophotometry. epstem.net The free ligand, when excited at 405 nm, showed no significant emission. However, upon the addition of various metal ions, a pronounced fluorescence enhancement was observed exclusively with the introduction of Zinc (Zn²⁺), which produced a strong emission band at 546 nm. epstem.net This indicates a high fluorimetric selectivity for Zn²⁺ over other tested cations. epstem.net

The table below summarizes the fluorescence response of the this compound-derived Schiff base to different metal ions, highlighting its selectivity for Zn²⁺.

Table 1: Fluorescence Selectivity for Various Metal Ions

| Metal Ion | Fluorescence Response |

|---|---|

| Li⁺ | No significant emission |

| Ni²⁺ | No significant emission |

| Co²⁺ | No significant emission |

| Ag⁺ | No significant emission |

| Al³⁺ | No significant emission |

| Mg²⁺ | No significant emission |

| Ca²⁺ | No significant emission |

| Ba²⁺ | No significant emission |

| Cu²⁺ | No significant emission |

| Hg²⁺ | No significant emission |

| Fe²⁺ | No significant emission |

| Pb²⁺ | No significant emission |

| Fe³⁺ | No significant emission |

| Cr³⁺ | No significant emission |

| Zn²⁺ | Notable emission enhancement |

Data sourced from a study on a Schiff base derivative of this compound. epstem.net

NMR and EPR Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful techniques for elucidating the structure and bonding in metal complexes.

NMR Spectroscopy provides detailed information about the ligand's structure and its coordination to diamagnetic metal ions. While specific NMR data for metal complexes of this compound are not widely reported in the provided literature, the ¹H-NMR spectral data for the unbound ligand has been characterized. mdpi.com

Table 2: ¹H-NMR Data for this compound

| Solvent | Chemical Shift (δ) and Description |

|---|

Data sourced from Wantulok et al., 2018. epstem.netmdpi.com

In studies of related 8-hydroxyquinoline derivatives, ¹H-NMR titrations have been used to monitor complex formation. nih.gov Changes in the chemical shifts of the ligand's protons upon addition of a metal ion like Zn(II) confirm coordination. nih.gov Furthermore, line broadening in NMR spectra can indicate ligand exchange processes that are fast on the NMR timescale. nih.gov

EPR Spectroscopy is used to study complexes with paramagnetic metal ions, such as Cu(II). For instance, in studies of Cu(II) complexes with a 5-nitro-8-hydroxyquinoline derivative, EPR spectroscopy was used to characterize the coordination environment of the metal ion at various pH values, revealing the formation of different complex species in solution. nih.gov

Stability Constants and Thermodynamic Aspects of Complexation

The stability of metal complexes in solution is quantified by stability constants (or formation constants, β), which describe the equilibrium between the free metal ion, the ligand, and the resulting complex. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation provide further insight into the spontaneity and driving forces of the reaction.

Specific stability constants and thermodynamic data for metal complexes of this compound are not extensively detailed in the available literature. However, studies on related 8-hydroxyquinoline derivatives are instructive. For example, the proton dissociation constants (pKa) for a Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline were determined via spectrophotometric titrations, which is a crucial first step in understanding the ligand's behavior in solution and its availability for metal binding at different pH levels. nih.gov For other 5-substituted-8-hydroxyquinolines, chelate formation constants have been determined for a range of metal ions, showing that the stability of the complexes is influenced by factors like the nature of the substituent on the quinoline ring and the solvent composition.

Structural Diversity of Metal-Ligand Frameworks (e.g., Mononuclear, Polynuclear, Polymeric)

The coordination of this compound with metal ions can lead to a wide variety of structural architectures, ranging from simple mononuclear complexes to complex polynuclear and polymeric frameworks. The specific outcome often depends on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

While specific crystal structures for complexes of this compound were not found in the searched literature, the broader family of 8-hydroxyquinoline ligands is known to form diverse structures:

Mononuclear Complexes: The most common structures involve a central metal ion coordinated by one or more ligand molecules. For example, many divalent metal ions form 1:2 (metal:ligand) complexes with 8-hydroxyquinoline, resulting in square planar or octahedral geometries. scirp.org

Polynuclear and Polymeric Frameworks: Bridging ligands can connect multiple metal centers, leading to polynuclear complexes or coordination polymers. Studies on related iminodiacetic acid derivatives show that changes in pH can lead to the formation of different frameworks, including 1D chains and 2D networks where bimetallic units are linked together. rsc.org In some crystal structures of related quinoline derivatives, intermolecular forces like π-π stacking interactions can also lead to the formation of extended supramolecular assemblies. mdpi.com

The versatility of the 8-hydroxyquinoline scaffold suggests that this compound is also capable of forming such structurally diverse mononuclear, polynuclear, and polymeric metal-ligand frameworks. scirp.orgrsc.org

Derivatization Strategies and Functional Material Development

Synthesis of Schiff Base Derivatives from 5-Chloro-8-hydroxyquinoline-7-carbaldehyde

Schiff bases, or imines, are a prominent class of compounds synthesized from this compound. The formation of the characteristic azomethine (C=N) group provides a robust platform for developing ligands for metal complexes, chemosensors, and biologically active agents.

The most direct method for synthesizing Schiff base derivatives from this compound is through condensation reactions with primary amines (R-NH₂) or hydrazines (R-NHNH₂). This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the aldehyde group, followed by the elimination of a water molecule to form the stable imine linkage.

The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine or hydrazine (B178648) in a suitable solvent, such as ethanol (B145695). rsc.orgmdpi.com Often, a catalytic amount of acid is used to facilitate the dehydration step. rsc.org A review of synthetic strategies for 8-hydroxyquinoline (B1678124) derivatives notes the reaction of this compound with primary amines to form target products, highlighting the utility of this reaction in creating complex molecules. nih.gov The resulting Schiff bases are often crystalline solids, whose formation can be confirmed using spectroscopic techniques like FT-IR, which shows the disappearance of the C=O stretch of the aldehyde and the appearance of the C=N stretch of the imine.

General Reaction for Schiff Base Formation:

Development of Advanced Materials Based on the Compound and its Derivatives

Fluorescent Chemosensors for Specific Cations (e.g., Zn2+, Al3+)

The inherent fluorescence of the 8-hydroxyquinoline scaffold, which is often enhanced upon metal chelation, makes it an excellent platform for designing fluorescent chemosensors. The aldehyde group at the 7-position of this compound serves as a convenient anchor for introducing further coordinating moieties to enhance both the sensitivity and selectivity for specific metal ions.

A notable example is the development of a Schiff base derivative designed for the selective detection of the zinc cation (Zn²⁺). In one study, this compound was reacted with salicylaldehyde (B1680747) hydrazone via a condensation reaction to produce the chemosensor 5-chloro-7-(((-2-hydroxybenzylidene)hydrazineylidene)methyl)quinolin-8-ol, referred to as 8HQ-SA. epstem.net The sensing capabilities of 8HQ-SA were evaluated against a range of common metal ions.

The research findings indicated that the 8HQ-SA sensor itself was weakly fluorescent. However, upon the addition of Zn²⁺ ions, a significant enhancement of the fluorescence emission was observed. This "turn-on" response was highly selective. When tested with a variety of other cations, including Li⁺, Ni²⁺, Co²⁺, Ag⁺, Al³⁺, Mg²⁺, Ca²⁺, Ba²⁺, Cu²⁺, Hg²⁺, Fe²⁺, Pb²⁺, Fe³⁺, and Cr³⁺, no significant change in fluorescence was detected. epstem.net This selectivity is attributed to the specific coordination geometry and electronic effects favored by the Zn²⁺ ion within the cavity provided by the 8HQ-SA ligand. The chelation process restricts intramolecular rotation and photoinduced electron transfer (PET), leading to a pronounced increase in fluorescence quantum yield. While derivatives of 8-hydroxyquinoline are also known to be effective sensors for Al³⁺, this particular derivative demonstrated marked selectivity for Zn²⁺. epstem.netrroij.com

Table 1: Selectivity of Chemosensor 8HQ-SA towards Various Cations

| Cation Tested | Fluorescence Response | Reference |

|---|---|---|

| Zn²⁺ | Significant Emission Enhancement | epstem.net |

| Al³⁺ | No Significant Change | epstem.net |

| Li⁺ | No Significant Change | epstem.net |

| Ni²⁺ | No Significant Change | epstem.net |

| Co²⁺ | No Significant Change | epstem.net |

| Cu²⁺ | No Significant Change | epstem.net |

| Fe³⁺ | No Significant Change | epstem.net |

| Mg²⁺ | No Significant Change | epstem.net |

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

Metal complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). The archetypal compound, tris(8-hydroxyquinolinato)aluminium (Alq₃), is a highly successful electron-transporting and emitting material. The derivatization of the 8-hydroxyquinoline ligand is a key strategy to tune the emission color, improve quantum efficiency, and enhance the thermal and morphological stability of OLED devices.

Substituents on the quinoline (B57606) ring can modify the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the emission wavelength. While specific studies on the application of this compound derivatives in OLEDs are not extensively documented in the reviewed literature, the structural features suggest potential. The chloro- and carbaldehyde- groups are electron-withdrawing, which would be expected to influence the optoelectronic properties of its metal complexes.

Research on related compounds provides insight into their potential. For instance, metal complexes of other halogenated 8-hydroxyquinolines, such as bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II), have been investigated as light-emitting materials. Furthermore, Schiff base complexes derived from other quinoline aldehydes have been explored for their luminescent properties. The aldehyde function on this compound allows for the synthesis of extended π-conjugated systems through condensation reactions, which could shift the emission color of the resulting metal complexes towards longer wavelengths (yellow, orange, or red), a region where stable and efficient emitters are still in demand. The formation of metal complexes, typically with Al³⁺ or Zn²⁺, is crucial for achieving high photoluminescence quantum yields and good charge-carrier mobility, which are essential for efficient electroluminescence. rroij.com

Catalytic Materials in Organic Transformations

The development of new catalytic materials is essential for sustainable and efficient chemical synthesis. Schiff bases, due to their versatile coordination chemistry, are widely used as ligands in catalysis. The this compound scaffold is a promising platform for creating novel catalytic materials. By reacting the aldehyde group with various primary amines, a library of Schiff base ligands can be generated. These ligands, when complexed with transition metals like copper, palladium, nickel, or ruthenium, can form complexes with potential catalytic activity.

While direct catalytic applications of this compound derivatives were not found in the reviewed literature, the broader family of quinoline and Schiff base complexes is known to catalyze a wide range of organic transformations. These include:

Oxidation Reactions: Metal complexes are often used to catalyze the oxidation of alcohols, alkenes, and hydrocarbons.

Reduction Reactions: Chiral Schiff base complexes are employed in the asymmetric reduction of ketones and imines.

Carbon-Carbon Bond Forming Reactions: Palladium complexes of Schiff bases can be active in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in organic synthesis.

The 8-hydroxyquinoline moiety acts as a strong, bidentate chelating agent, providing stability to the metal center. The substituents on the ligand framework, including the chlorine atom and the imine group of the Schiff base derivative, can be systematically varied to fine-tune the steric and electronic environment around the metal, thereby optimizing catalytic activity and selectivity. The capacity of 8-chloroquinoline (B1195068) derivatives to form coordination complexes with various metals highlights their potential utility in catalysis.

Supramolecular Assemblies and Coordination Polymers

Coordination polymers and supramolecular assemblies are materials constructed from metal ions (nodes) linked by organic ligands (linkers). These materials have garnered significant interest due to their diverse structures and applications in areas such as gas storage, separation, and sensing. This compound and its derivatives are excellent candidates for use as building blocks in this field.

The core 8-hydroxyquinoline unit provides a robust bidentate N,O-chelating site for binding to a metal ion. The aldehyde group at the 7-position, or more commonly, a Schiff base derivative formed from it, provides an additional site for coordination or hydrogen bonding, enabling the extension of the structure into one, two, or three dimensions.

Studies on related systems have shown that 8-hydroxyquinoline derivatives bearing aldehyde or other functional groups can form polymeric structures upon coordination with metal ions like copper(II). mdpi.com The choice of the metal ion, the specific derivative of the ligand, and the reaction conditions all play a crucial role in determining the final topology and properties of the resulting supramolecular assembly. For example, the geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) dictates the directionality of the linkages, while the length and flexibility of the ligand derivative influence the spacing and porosity of the network. The resulting coordination polymers can exhibit interesting properties, such as photoluminescence, which can be modulated by the inclusion of guest molecules, making them suitable for chemical sensing applications.

Structure Property Relationships in Advanced Applications

Correlation of Molecular Structure with Chelation Affinity and Selectivity towards Metal Ions

The capacity of 5-Chloro-8-hydroxyquinoline-7-carbaldehyde to form stable complexes with metal ions is intrinsic to its molecular design, stemming from the parent 8-hydroxyquinoline (B1678124) (8-HQ) scaffold. The 8-HQ framework is a classic bidentate chelating agent, using the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen of the hydroxyl group as the two donor sites to bind a single metal ion, forming a stable five-membered ring. scirp.orgnih.gov This fundamental chelating ability is modulated by the specific substituents on the quinoline (B57606) ring.

In this compound, the presence of two electron-withdrawing groups (EWGs)—the chloro group at position 5 and the carbaldehyde (formyl) group at position 7—significantly influences its chelation properties. These EWGs decrease the electron density on the quinoline ring system. This inductive effect lowers the basicity of the quinoline nitrogen and increases the acidity of the hydroxyl proton, which in turn affects the stability and formation constants of its metal complexes compared to unsubstituted 8-HQ. For instance, the related 5-chloro-8-hydroxyquinoline (B194070) has a lower pKa for its hydroxyl group (7.6) compared to 8-hydroxyquinoline (9.51), indicating it is more acidic.

The nature and position of these substituents are also crucial for determining the selectivity towards different metal ions. While 8-HQ itself can bind to a wide variety of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺, modifications to the ring can enhance its affinity for specific ions. rroij.comscispace.com For example, the well-studied derivative 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) exhibits a notable selectivity for Cu²⁺ and Zn²⁺ ions. nih.govrroij.comscispace.com The specific selectivity profile of this compound is dictated by a combination of factors: the electronic effects of the chloro and formyl groups, the steric hindrance they may introduce, and the preferred coordination geometry of the target metal ion. The hard-soft acid-base (HSAB) principle is also at play, where the nitrogen and oxygen donors of the ligand will preferentially bind to certain types of metal ion "acids."

Table 1: Influence of Substituents on the General Chelation Properties of 8-Hydroxyquinoline Derivatives

| Derivative | Substituent(s) | Position(s) | Electronic Effect | Impact on Chelation |

| This compound | -Cl, -CHO | 5, 7 | Electron-Withdrawing | Modifies electron density of the N, O donors, influencing complex stability and selectivity. |

| 8-Hydroxyquinoline (Parent Compound) | -H | 5, 7 | Neutral | Broad-spectrum chelator for numerous metal ions. rroij.com |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | -Cl, -I | 5, 7 | Electron-Withdrawing | High lipophilicity and selectivity for Cu²⁺ and Zn²⁺. nih.govrroij.com |

| 5,7-Dibromo-8-hydroxyquinoline | -Br, -Br | 5, 7 | Electron-Withdrawing | Strong antifungal properties, linked to chelation. rroij.com |

Influence of Substituents on Photophysical Properties (e.g., Fluorescence Quantum Yield, Emission Wavelength)

The photophysical behavior of this compound is intrinsically linked to its substituents. Unsubstituted 8-hydroxyquinoline is typically weakly fluorescent in solution. scispace.com This is due to an efficient non-radiative decay pathway known as excited-state intramolecular proton transfer (ESIPT), where the hydroxyl proton is transferred to the quinoline nitrogen in the excited state. researchgate.netrsc.orgmdpi.com Upon chelation with a metal ion, this proton is displaced, blocking the ESIPT pathway. This inhibition of the non-radiative process leads to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). mdpi.com

The electronic nature of the substituents at the 5- and 7-positions plays a critical role in tuning the emission properties of the resulting metal complexes. It is a well-established principle that electron-donating groups (EDGs) at these positions tend to cause a bathochromic (red) shift in the emission wavelength, while electron-withdrawing groups (EWGs) cause a hypsochromic (blue) shift. rroij.comscispace.com

Both the 5-chloro and 7-carbaldehyde groups are electron-withdrawing. Therefore, it is predicted that metal complexes of this compound will exhibit emission wavelengths that are blue-shifted relative to the complexes of unsubstituted 8-HQ or 8-HQ derivatives with electron-donating groups. Furthermore, the introduction of two EWGs at positions 5 and 7 has been shown to simultaneously lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rroij.com This modulation of the frontier orbitals directly impacts the energy of the light emitted upon fluorescence. The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is also highly dependent on the rigidity of the metal-ligand complex and the effective suppression of non-radiative decay pathways.

Table 2: Predicted and Observed Effects of Substituents on Emission Wavelengths of 8-Hydroxyquinoline-Metal Complexes

| 8-HQ Derivative | Substituent Type at C5/C7 | Predicted Emission Shift (vs. 8-HQ) | Example Emission (Complex) |

| This compound | Electron-Withdrawing (EWG) | Blue-Shift | Data not specifically available, but expected to be in the blue-green region. |

| 5-Aryl-8-hydroxyquinoline | Electron-Donating (EDG) or Withdrawing (EWG) | Red-Shift (with EDG) or Blue-Shift (with EWG) | Al(III) complexes emit across the visible spectrum (450-800 nm) depending on the aryl substituent. rroij.com |

| Unsubstituted 8-hydroxyquinoline | Neutral | Baseline | Tris(8-quinolinolato)aluminum (Alq₃) is a classic green emitter (~520-530 nm). |

Rational Design Principles for Enhanced Performance in Sensor and Material Applications

The rational design of high-performance sensors and materials based on this compound leverages the structure-property relationships discussed previously. The goal is to create molecules with high sensitivity, selectivity, and a strong, easily detectable output signal (e.g., fluorescence).

Tuning Selectivity through Substitution: The core principle is that the electronic and steric properties of the substituents on the 8-HQ ring dictate metal ion selectivity. By choosing specific EWGs like the chloro and carbaldehyde groups, the ligand's electronic character is fine-tuned to create a binding pocket that is preferential for a specific metal ion, enhancing selectivity. rroij.comscispace.com

Maximizing Signal Transduction (Fluorescence Turn-On): A successful fluorescent sensor should have a low fluorescence background in its free state and a high fluorescence quantum yield upon binding the target ion. The 8-HQ scaffold is ideal for this "turn-on" mechanism. researchgate.netmdpi.com The design focuses on ensuring that metal chelation effectively blocks the ESIPT pathway, which is the primary quenching mechanism for the free ligand. rsc.orgnih.gov

Modulating Emission Color: For applications requiring multiplexed detection or specific colors (e.g., in organic light-emitting diodes, OLEDs), the emission wavelength can be precisely controlled. As established, attaching EWGs like those in this compound is a strategy to achieve blue-shifted emissions. rroij.comscispace.com Conversely, replacing them with EDGs would shift the emission towards red, allowing for color tuning across the visible spectrum.

Elucidation of Mechanisms of Action in Non-Biological/Non-Clinical Applications

The primary mechanism of action for this compound in fluorescence sensing applications is based on the interplay of Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF).

Fluorescence Sensing Mechanism (Turn-On):

"Off" State (Free Ligand): In the absence of a target metal ion, the this compound molecule exists in its enol form. An intramolecular hydrogen bond exists between the hydroxyl (-OH) group at position 8 and the nitrogen atom at position 1. nih.govacs.org Upon photoexcitation with an appropriate wavelength of light, the molecule is promoted to an excited state. In this state, the proton from the hydroxyl group is rapidly transferred to the quinoline nitrogen. This ESIPT process creates an excited-state keto tautomer. researchgate.netrsc.org This tautomer is non-fluorescent and relaxes to the ground state primarily through non-radiative pathways (e.g., heat dissipation), resulting in very weak or no observable fluorescence. This is the "off" state of the sensor.

"On" State (Metal Complex): When a target metal ion (e.g., Al³⁺, Zn²⁺) is introduced, it coordinates with the ligand. The metal ion binds to the quinoline nitrogen and displaces the acidic proton from the hydroxyl group, forming a stable metal-ligand chelate. rroij.comnih.gov The removal of this key proton makes the ESIPT process impossible. researchgate.netnih.gov

Fluorescence Emission: With the non-radiative ESIPT pathway now blocked, the excited molecule has no efficient alternative for decay other than through the emission of a photon. The rigid, chelated structure further restricts molecular vibrations that can quench fluorescence. scispace.com Consequently, the molecule relaxes to its ground state by emitting light, leading to a strong fluorescence signal. This "turn-on" of fluorescence is directly proportional to the concentration of the metal ion, allowing for quantitative detection. researchgate.net

This mechanism explains how the simple act of metal binding can transform a non-fluorescent molecule into a highly emissive one, forming the basis for its application as a sensitive and selective chemosensor.

Future Research Directions and Interdisciplinary Prospects

Integration in Miniaturized Sensing Platforms and Microfluidic Devices

The development of compact, efficient, and portable analytical tools is a major goal in modern chemistry. The strong metal-chelating ability of the 8-hydroxyquinoline (B1678124) moiety makes its derivatives, including 5-Chloro-8-hydroxyquinoline-7-carbaldehyde, prime candidates for the sensing components in such systems. Future research is anticipated to focus on incorporating this compound into miniaturized platforms.

This could involve immobilizing the molecule or its derivatives onto the surface of electrodes or nanoparticles for electrochemical sensing, or within the channels of microfluidic "lab-on-a-chip" devices. These chips would enable the rapid, on-site analysis of minute sample volumes, a critical need in fields like point-of-care diagnostics and real-time environmental monitoring. The aldehyde group offers a convenient handle for covalent attachment to various substrates, ensuring the stability and reusability of the sensing platform.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent forces, is a burgeoning field. The 8-hydroxyquinoline scaffold is known to participate in self-assembly through hydrogen bonding and π–π stacking interactions. Research on related compounds, such as 5-acetyl-8-hydroxyquinoline, has revealed the formation of complex three-dimensional supramolecular structures. researchgate.net

Future work will likely explore how the specific substituents of this compound—the chloro, hydroxyl, and carbaldehyde groups—direct its self-assembly into novel supramolecular architectures like gels, liquid crystals, or porous organic frameworks. By forming complexes with various metal ions, it is possible to create metallo-supramolecular structures with unique photophysical, magnetic, or catalytic properties, driven by the coordination geometry of the chosen metal.

Potential in Environmental Monitoring Technologies (e.g., Heavy Metal Detection in Water)

The widespread issue of heavy metal contamination in water sources necessitates the development of sensitive and selective detection methods. Derivatives of 8-hydroxyquinoline are well-established as fluorescent chemosensors for various metal ions. rroij.com Their mechanism often involves chelation-enhanced fluorescence; the molecule is weakly fluorescent on its own but exhibits a significant increase in emission intensity upon binding to a specific metal ion. rroij.com

Future research will focus on leveraging this compound to design new colorimetric and fluorescent probes for environmentally critical heavy metals like lead, mercury, and cadmium. For instance, a diaza-18-crown-6 structure appended with two 5-chloro-8-hydroxyquinoline (B194070) units has been shown to be an effective sensor for magnesium ions (Mg²⁺). researchgate.net By modifying the core structure, researchers aim to tune the sensor's selectivity and sensitivity, enabling the detection of target ions at trace levels as required by environmental protection standards. The development of portable detectors incorporating these chemosensors could revolutionize field-based water quality analysis. nih.gov

| Ion Detected | Sensor Base | Detection Method |

| Mg²⁺ | Diaza-18-crown-6 with 5-chloro-8-hydroxyquinoline | Fluorescence researchgate.net |

| Al³⁺ | 8-Hydroxyquinoline-5-carbaldehyde (B1267011) Schiff-base | Fluorescence rroij.com |

| Zn²⁺ | 8-Hydroxyquinoline derivative | Fluorescence rroij.com |

Applications in Advanced Separation and Extraction Processes for Metal Ions

Beyond detection, the powerful chelating ability of 8-hydroxyquinoline and its derivatives is highly valuable for the separation and extraction of metal ions. rroij.comnih.gov This capability is crucial for hydrometallurgy, waste treatment, and the purification of high-value materials.

Prospective research in this area involves using this compound as a ligand in solvent extraction or as the functional component in solid-phase extraction materials, such as ion-imprinted polymers or functionalized resins. By grafting the molecule onto a solid support, it becomes possible to selectively capture target metal ions from complex aqueous mixtures. The process can be reversed by changing the pH, allowing for the recovery of the metal and the regeneration of the extraction material. Such technologies are essential for recycling valuable metals from industrial effluents and electronic waste, contributing to a circular economy.

Design of Next-Generation Functional Materials with Tunable Properties

The unique electronic and photophysical properties of metal complexes derived from 8-hydroxyquinoline make them attractive for materials science. nih.gov For example, metal chelates of substituted 8-hydroxyquinolines have been successfully employed as emissive layers in Organic Light-Emitting Diodes (OLEDs). rroij.comresearchgate.net A zinc(II) complex with 5,7-dichloro-8-hydroxyquinoline, a closely related compound, was found to be an efficient green-light emitter. researchgate.net

Future research is poised to explore the potential of this compound in creating a new generation of functional materials. This includes:

Optoelectronic Materials: Synthesizing novel metal complexes to serve as phosphorescent emitters in OLEDs with tunable colors and improved efficiencies.

Antimicrobial Surfaces: Incorporating the compound into polymers and fibers, as has been done with 5-chloro-7-iodo-8-hydroxyquinoline, to create materials with built-in antifungal or antibacterial properties for applications like active medical dressings or protective coatings. mdpi.com

Catalysts: Developing metal complexes that can catalyze specific organic reactions, where the electronic properties of the ligand can be tuned to optimize catalytic activity and selectivity.